3-Ethyl vs. 3-Methyl Substitution: Predicted Lipophilicity Shift in Nitroindole Scaffolds
In silico prediction indicates that 3-ethyl-7-nitro-1H-indole (cLogP ~2.62) is substantially more lipophilic than the corresponding 3-methyl-7-nitro-1H-indole (cLogP ~2.07) . This quantifiable shift of approximately 0.55 log units places the compound within a more favorable range for passive membrane permeability in CNS drug discovery programs, a parameter that cannot be matched by the 3-methyl analog.
| Evidence Dimension | Calculated partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ~2.62 (3-ethyl-7-nitro-1H-indole, predicted) |
| Comparator Or Baseline | cLogP ~2.07 (3-methyl-7-nitro-1H-indole, predicted) |
| Quantified Difference | Δ ~0.55 log units |
| Conditions | In silico prediction using standard fragment-based methods (comparator data not derived from the same experimental assay) |
Why This Matters
Lipophilicity differences of 0.5 log units can translate to measurable changes in membrane permeability and metabolic clearance, directly impacting the selection of this building block for CNS-penetrant lead optimization relative to the 3-methyl analog.
